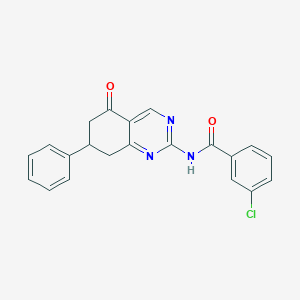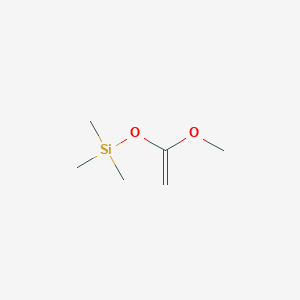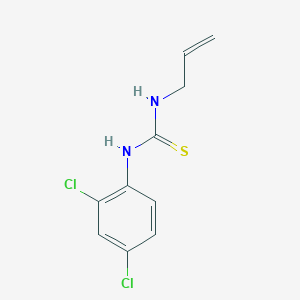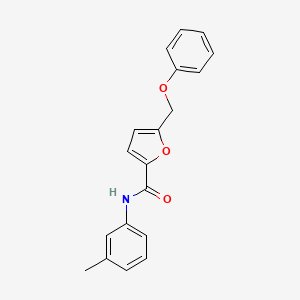![molecular formula C11H12N2O2S B12123871 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 83797-80-2](/img/structure/B12123871.png)
5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a thione group. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- typically involves the cyclization of acyl hydrazides with carbon disulfide under basic conditions. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which then undergoes cyclization to form the desired oxadiazole ring . Common reagents used in this synthesis include hydrazine derivatives, carbon disulfide, and bases such as potassium hydroxide or sodium hydroxide .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxadiazole ring can be reduced to form corresponding hydrazine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with cellular membranes, leading to disruption of membrane integrity and cell death .
Comparación Con Compuestos Similares
1,3,4-Oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- can be compared with other similar compounds, such as:
1,3,4-Oxadiazole: A parent compound with a similar structure but lacking the thione group.
1,2,4-Oxadiazole: An isomer with different positioning of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole: Another isomer with a different arrangement of heteroatoms.
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-[(3,5-dimethylphenoxy)methyl]- lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
83797-80-2 |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
5-[(3,5-dimethylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-8(2)5-9(4-7)14-6-10-12-13-11(16)15-10/h3-5H,6H2,1-2H3,(H,13,16) |
Clave InChI |
CBKNEZFXVCTZCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC2=NNC(=S)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)


![4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile](/img/structure/B12123821.png)

![Ethyl 4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B12123829.png)

![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid](/img/structure/B12123845.png)


![Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B12123878.png)
